molecular formula C9H7F3O3 B2829458 2-Methyl-3-(trifluoromethoxy)benzoic acid CAS No. 1261764-39-9

2-Methyl-3-(trifluoromethoxy)benzoic acid

Cat. No. B2829458
CAS RN: 1261764-39-9
M. Wt: 220.147
InChI Key: RUHZYHRNERFCLT-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1261764-39-9 and Linear Formula: C9H7F3O3 . It has a molecular weight of 220.15 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O3/c1-5-6(8(13)14)3-2-4-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14) . This indicates the presence of a carboxylic acid group (-COOH), a trifluoromethoxy group (-OCF3), and a methyl group (-CH3) on a benzene ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies on similar compounds have shown that they can undergo internal acyl migration reactions .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C . Unfortunately, more specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Organic Synthesis Methodologies

In organic chemistry, 2-Methyl-3-(trifluoromethoxy)benzoic acid and related compounds have been used as key reagents or intermediates in various synthetic routes. For instance, the development of bench-stable pyridinium salts for the benzylation of alcohols demonstrates the utility of trifluoromethoxy benzoic acid derivatives in enhancing the efficiency of organic transformations (Poon & Dudley, 2006). Similarly, the exploration of rhenium-catalyzed trifluoromethylation highlights the role of trifluoromethoxy groups in modifying aromatic and heteroaromatic compounds, showcasing its applicability in diversifying molecular structures (Mejía & Togni, 2012).

Fluorescence Probes and Sensors

Trifluoromethoxy benzoic acid derivatives have been instrumental in the design of novel fluorescence probes for detecting reactive oxygen species (ROS), underscoring their significance in biological and chemical research. The development of fluorescence probes capable of selectively detecting highly reactive oxygen species offers a powerful tool for investigating oxidative stress and its biological implications (Setsukinai et al., 2003).

Materials Science and Polymer Chemistry

In materials science, the synthesis of liquid crystalline derivatives and their application in forming lyotropic columnar phases or supramolecular organogels demonstrates the versatility of trifluoromethoxy benzoic acid derivatives in creating advanced materials with potential for diverse applications, from display technologies to sensors (Beginn, Zipp, & Möller, 2000).

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, the use of carboxylic acid derivatives, including those related to this compound, in constructing metal-organic frameworks (MOFs) and coordination polymers has been reported. These materials exhibit intriguing properties, such as luminescence and magnetic behaviors, which are promising for applications in sensing, catalysis, and photophysical devices (He et al., 2020).

Safety and Hazards

The safety information for 2-Methyl-3-(trifluoromethoxy)benzoic acid indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-3-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-6(8(13)14)3-2-4-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHZYHRNERFCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261764-39-9
Record name 2-methyl-3-(trifluoromethoxy)benzoic acid
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